molecular formula C10H17NO3 B1490045 1-(Oxolane-3-carbonyl)piperidin-4-ol CAS No. 1307452-28-3

1-(Oxolane-3-carbonyl)piperidin-4-ol

Cat. No.: B1490045
CAS No.: 1307452-28-3
M. Wt: 199.25 g/mol
InChI Key: CVKUTRONMHVXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Oxolane-3-carbonyl)piperidin-4-ol is a chemical compound featuring a hybrid structure of piperidine and oxolane (tetrahydrofuran) rings, with a molecular formula of C9H13NO3 . This structure makes it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds containing the piperidine scaffold are ubiquitous in pharmaceuticals and are known for their significant biological activities . The piperidine ring is a fundamental building block found in a wide range of therapeutic agents, and its modification is a core strategy in the development of new drugs . Similarly, the oxolane ring is a common feature in various bioactive molecules. The specific combination of these rings positions this compound as a versatile precursor for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel ligands for various biological targets. Piperidine-based structures are frequently investigated for their potential in areas such as oncology and the treatment of neurodegenerative diseases . Furthermore, related carbonyl-containing piperidine analogues have been explored for their high affinity and selectivity for specific receptors, such as the sigma-1 receptor, which is a target for neurological disorders and cancer . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

1307452-28-3

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-(oxolan-3-yl)methanone

InChI

InChI=1S/C10H17NO3/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h8-9,12H,1-7H2

InChI Key

CVKUTRONMHVXIR-UHFFFAOYSA-N

SMILES

C1CN(CCC1O)C(=O)C2CCOC2

Canonical SMILES

C1CN(CCC1O)C(=O)C2CCOC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Oxolane-3-carbonyl)piperidin-4-ol and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity/Notes References
This compound C₁₀H₁₇NO₃ 215.25 Oxolane carbonyl, piperidin-4-ol No direct activity reported; structural similarity to SK1 inhibitors suggests potential utility
1-(4-Octylphenethyl)piperidin-4-ol (RB-005) C₂₁H₃₅NO 329.51 Phenethyl, octylphenyl, piperidin-4-ol SK1 inhibitor : 15-fold selectivity over SK2
1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid C₁₉H₂₄N₂O₄ 344.40 Pyrrolidone carbonyl, 4-ethylphenyl, piperidine carboxylic acid No activity reported; carboxylic acid may enhance solubility
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid C₁₇H₁₈N₂O₃ 298.34 Phenyloxazole, piperidine-3-carboxylic acid No activity reported; aromatic oxazole may improve binding affinity
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₁₀H₁₇NO₄ 215.25 Ethoxycarbonyl, piperidine-4-carboxylic acid Synthetic intermediate; ester and acid groups influence logP

Key Findings:

Substituent Position and Selectivity :

  • The position of the hydroxyl group on the piperidine ring significantly impacts biological activity. For example, RB-005 (piperidin-4-ol) exhibits 15-fold selectivity for sphingosine kinase 1 (SK1), whereas its 3-OH analog (RB-019 ) shows only 6.1-fold selectivity . This highlights the critical role of stereochemistry in target binding.

Functional Group Influence :

  • Bulky substituents : Compounds like 1-[1-(4-ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid (MW: 344.40) incorporate aromatic and carbonyl groups, which may enhance target interaction but reduce solubility .
  • Hydrophilic groups : The oxolane ring in this compound likely improves hydrophilicity compared to lipophilic octylphenyl or tert-butyl groups in analogs .

Molecular Weight and Drug-Likeness :

  • The target compound (MW: 215.25) falls within the ideal range for oral bioavailability (<500 g/mol), unlike heavier analogs like RB-005 (MW: 329.51) .

Synthetic Accessibility :

  • Derivatives with ester groups (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid ) are synthetically tractable, as evidenced by straightforward preparation methods using NaOH or Na₂CO₃ .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Oxolane-3-carbonyl)piperidin-4-ol generally proceeds via two main stages:

  • Stage 1: Construction or procurement of piperidin-4-ol or its suitable protected intermediate.
  • Stage 2: Acylation of the piperidin-4-ol nitrogen with an oxolane-3-carbonyl derivative (typically an acid chloride or activated ester).

Preparation of Piperidin-4-ol Intermediate

Piperidin-4-ol is a key intermediate that can be prepared or obtained through various methods. One documented approach involves reduction of piperidin-4-one derivatives or functionalized piperidines:

Method Starting Material Reagents/Conditions Yield Notes
Reduction of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride Sodium hydroxide in water/methanol at 20°C, followed by sodium tetrahydroborate reduction at 0–20°C 61% Protecting group (benzyl) on nitrogen prevents side reactions; reduction yields hydroxymethyl substituted piperidin-4-ol derivatives
Transfer hydrogenation of piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Formaldehyde, palladium on charcoal catalyst, acid (formic acid), heat (90–95°C) Not specified Converts piperidine-4-carboxylic acid to N-methyl derivative, which can be further elaborated

These methods highlight the importance of controlling the nitrogen substituent and hydroxylation at the 4-position to obtain the desired piperidin-4-ol scaffold.

Acylation with Oxolane-3-carbonyl Derivative

The key step to form this compound is the acylation of the piperidin-4-ol nitrogen with an oxolane-3-carbonyl moiety. Commonly employed reagents and conditions include:

Reagent Description Conditions Notes
Oxolane-3-carbonyl chloride Acid chloride derivative of oxolane-3-carboxylic acid Typically in anhydrous solvent (e.g., dichloromethane), with base such as triethylamine, at low temperature Facilitates nucleophilic attack by piperidin-4-ol nitrogen to form amide bond
Activated esters (e.g., N,N'-disuccinimidyl carbonate) Used to activate carboxylic acid moiety for coupling Ambient temperature, organic solvents like ethyl acetate, followed by purification via silica gel chromatography Provides mild conditions avoiding harsh reagents; yields pure product after workup

The acylation step requires careful control to avoid side reactions such as O-acylation of the hydroxyl group or polymerization.

Representative Synthetic Procedure (Literature-Based)

A typical synthetic route inspired by related carbamate and amide synthesis involves:

  • Activation of Oxolane-3-carboxylic Acid:

    • React oxolane-3-carboxylic acid with N,N'-disuccinimidyl carbonate in dichloromethane at ambient temperature for several hours to form the active ester intermediate.
  • Coupling with Piperidin-4-ol:

    • Add piperidin-4-ol to the activated ester solution in anhydrous ethyl acetate.
    • Stir at room temperature to allow nucleophilic substitution on the activated ester, forming the amide linkage.
    • Wash organic layer with water and brine, dry over magnesium sulfate.
  • Purification:

    • Concentrate the organic layer under reduced pressure.
    • Purify the crude product by silica gel chromatography using a gradient of ethyl acetate and hexane (e.g., 40:60).
    • Obtain this compound as a white solid.

This approach parallels the synthesis of related sulfonamido carbamates and ureas, where similar activation and coupling strategies are employed.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Key Notes Reference
Piperidin-4-ol synthesis Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride NaOH in methanol/water, then NaBH4 reduction Protecting groups used; 61% yield
N-Methylation of piperidine-4-carboxylic acid Piperidine-4-carboxylic acid Formaldehyde, Pd/C catalyst, formic acid, heat (90–95°C) Transfer hydrogenation method
Activation of oxolane-3-carboxylic acid Oxolane-3-carboxylic acid N,N'-disuccinimidyl carbonate, CH2Cl2, ambient temp Forms activated ester for coupling
Coupling to form amide Piperidin-4-ol + activated ester Ethyl acetate, room temp, workup and chromatography Forms this compound

Q & A

Q. What are the key structural features and functional groups of 1-(Oxolane-3-carbonyl)piperidin-4-ol, and how are they confirmed experimentally?

The compound consists of a piperidin-4-ol core (a six-membered nitrogen-containing ring with a hydroxyl group at the 4-position) linked via a carbonyl group to an oxolane (tetrahydrofuran) ring. Key functional groups include the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) moieties. Experimental confirmation involves:

  • NMR spectroscopy : 1H NMR reveals splitting patterns for protons on the piperidine and oxolane rings, while 13C NMR identifies carbonyl (170–180 ppm) and ether-linked carbons.
  • IR spectroscopy : Broad O-H stretches (3200–3600 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) are critical.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Acylation of piperidin-4-ol : React oxolane-3-carboxylic acid derivatives (e.g., acid chloride or activated ester) with piperidin-4-ol. For example, oxolane-3-carbonyl chloride is reacted with piperidin-4-ol in dichloromethane using a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Optimized conditions : Low temperatures (0–5°C) minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) improve acyl transfer efficiency.
  • Purification : Column chromatography or recrystallization isolates the product .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis of this compound?

  • Continuous flow synthesis : Enhances heat/mass transfer and reduces side reactions (e.g., hydrolysis of the acylating agent) compared to batch methods .
  • Stoichiometric adjustments : Use a 10–20% excess of the acylating agent to drive the reaction to completion.
  • In-line monitoring : Techniques like HPLC or FTIR track reaction progress in real time.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility at larger scales .

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) during characterization be resolved?

  • 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks. For example, HMBC can confirm the carbonyl group’s connectivity to the piperidine and oxolane rings.
  • X-ray crystallography : Resolves absolute configuration if crystalline material is available.
  • Comparative analysis : Cross-reference spectral data with structurally analogous compounds (e.g., 1-(4-Hydroxyphenyl)piperidin-4-ol in ) .

Q. What role does the oxolane moiety play in the biological activity of piperidin-4-ol derivatives?

  • Hydrogen bonding : The oxolane oxygen may interact with biological targets (e.g., enzymes or receptors) via hydrogen bonds.
  • Conformational rigidity : The five-membered oxolane ring imposes steric constraints, potentially enhancing binding specificity compared to flexible alkyl chains.
  • SAR studies : Compare with six-membered oxane derivatives (e.g., 1-(Oxan-2-ylmethyl)piperidin-4-ol in ) to assess ring size effects on activity. In vitro assays (e.g., kinase inhibition) quantify these differences .

Methodological Considerations

Q. What protective strategies are recommended for the hydroxyl group during functionalization of this compound?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups to block the hydroxyl during reactions at other sites (e.g., alkylation of the piperidine nitrogen).
  • Deprotection : TBS groups are removed with tetra-n-butylammonium fluoride (TBAF), while acetyl groups require basic hydrolysis .

Q. How can researchers analyze reaction mechanisms for acyl transfer in the synthesis of this compound?

  • Kinetic studies : Monitor reaction rates under varying temperatures and catalyst concentrations.
  • Isotopic labeling : Use 18O-labeled acylating agents to trace oxygen incorporation into the product.
  • Computational modeling : Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental NMR chemical shifts be addressed?

  • Solvent effects : Simulate NMR shifts using software (e.g., ACD/Labs) that accounts for solvent polarity.
  • Dynamic effects : Conformational averaging (e.g., chair-flipping in piperidine) may alter observed shifts. Variable-temperature NMR can freeze out conformers for clearer assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.